molecular formula C11H10F3N B13145495 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile

Cat. No.: B13145495
M. Wt: 213.20 g/mol
InChI Key: HWQIWGYRCIILHQ-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N and a molecular weight of 213.2 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-methyl-2-pyridinemethanone with 1,1,1-trifluoro-2-dimethyl-2-ethyl alcohol . The reaction is typically carried out in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere . The product is then purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to its specific trifluoromethyl and benzonitrile functional groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile

InChI

InChI=1S/C11H10F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,1-2H3

InChI Key

HWQIWGYRCIILHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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